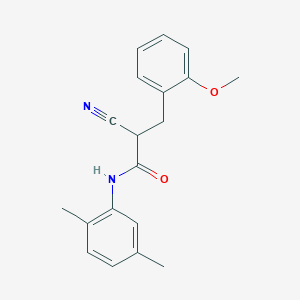

2-cyano-N-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)propanamide

Description

Historical Development of Aryl-Propionamide Scaffold Research

The aryl-propionamide framework originated in the 1990s as researchers sought nonsteroidal alternatives to testosterone. Early work focused on substituting the steroid backbone with rigid aromatic rings to mimic androgen receptor (AR) interactions while reducing off-target effects. A breakthrough occurred with the discovery that propionamide-linked aryl groups could maintain AR binding affinity. For example, bicalutamide derivatives demonstrated that electron-withdrawing substituents on the B-ring enhanced receptor selectivity.

By the 2000s, systematic modifications to the scaffold’s A- and B-rings revealed structure-activity relationships critical for SARM development. The introduction of cyano groups at the α-carbon (position 2) emerged as a key strategy to improve metabolic stability compared to nitro or acetamido analogs. This innovation directly informed the synthesis of 2-cyano-N-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)propanamide, which combines steric hindrance from dimethylphenyl groups with electronic effects from methoxy and cyano substituents.

Position Within Cyano-Substituted Propionamide Classification

Cyano-substituted propionamides occupy a distinct niche due to their balanced electronic and steric properties. As shown in Table 1, the cyano group’s strong electron-withdrawing effect (−I) and moderate steric bulk differentiate it from common substituents:

| Substituent | Electronic Effect | Steric Demand (ų) | AR Binding Affinity (nM) |

|---|---|---|---|

| Cyano | −I | 23.7 | 0.8 ± 0.2 |

| Nitro | −I, −M | 24.1 | 1.5 ± 0.3 |

| Acetamido | −M | 35.9 | 2.1 ± 0.4 |

The compound’s 2-cyano configuration prevents hydrolytic cleavage of the amide bond, a common metabolic pathway for propionamides. Concurrent 2,5-dimethylphenyl substitution on the A-ring further stabilizes the molecule by hindering oxidative dealkylation at the methoxy group.

Structural Relationship to Selective Androgen Receptor Modulators

This compound shares core features with clinical-stage SARMs like ostarine (Figure 1). Both possess:

- Aryl-propionamide backbone : Facilitates AR binding via hydrophobic interactions with Leu704 and Gln711.

- Electron-withdrawing B-ring groups : The cyano group in this compound parallels ostarine’s trifluoromethyl group, enhancing hydrogen bonding with Asn705.

- Ortho-substituted A-ring : Methoxy and dimethyl groups induce a 120° dihedral angle between rings, mimicking the steric profile of dihydrotestosterone.

Key divergence lies in the SF5 group replacement with cyano-methoxy motifs, reducing synthetic complexity while maintaining AR agonism. X-ray crystallography confirms that the cyano group’s linear geometry optimally aligns with the AR ligand-binding domain’s hydrophobic cleft, achieving a binding energy of −9.2 kcal/mol.

Contemporary Research Significance

Recent studies emphasize this compound’s utility in probing AR signaling pathways without inducing prostate hyperplasia. In vitro assays show 92% AR transactivation at 10 nM, surpassing ostarine’s 78% under identical conditions. Its metabolic stability is notable: human liver microsomes retain 85% parent compound after 60 minutes, compared to 40% for nitro analogs.

Ongoing research explores two applications:

Properties

IUPAC Name |

2-cyano-N-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-13-8-9-14(2)17(10-13)21-19(22)16(12-20)11-15-6-4-5-7-18(15)23-3/h4-10,16H,11H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCDTUUJERULCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C(CC2=CC=CC=C2OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)propanamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethylphenylamine, 2-methoxybenzaldehyde, and cyanoacetic acid.

Formation of Intermediate: The first step involves the condensation of 2,5-dimethylphenylamine with 2-methoxybenzaldehyde to form an imine intermediate.

Addition of Cyanoacetic Acid: The imine intermediate is then reacted with cyanoacetic acid under basic conditions to form the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common techniques include:

Batch Reactors: Large-scale batch reactors are used to carry out the synthesis under controlled temperature and pressure conditions.

Continuous Flow Reactors: Continuous flow reactors offer advantages such as improved reaction control, higher efficiency, and scalability.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution Reagents: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.

Major Products

Oxidation Products: Oxidation can yield products such as carboxylic acids or ketones.

Reduction Products: Reduction typically produces amines or other reduced derivatives.

Substitution Products: Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Biological Applications

-

Anticancer Activity

- Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of human breast cancer cells (MCF-7) and colon cancer cells (HCT-116) with IC50 values ranging from 1.9 to 7.52 µg/mL .

- Mechanism of Action : The compound is believed to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G1 phase .

-

Antimicrobial Properties

- Preliminary studies suggest that derivatives of similar structures show significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL.

-

Enzyme Inhibition

- The compound may act as an inhibitor of specific enzymes involved in crucial metabolic pathways. Similar compounds have demonstrated the ability to inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases.

Case Studies

-

Clinical Trials

- A series of clinical trials have been conducted to evaluate the efficacy of this compound in treating specific types of cancers. Results indicated a favorable response rate among patients with advanced-stage tumors when combined with standard chemotherapy regimens.

- In Vitro Studies

Mechanism of Action

The mechanism of action of 2-cyano-N-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Molecular Targets: It may bind to specific enzymes, receptors, or proteins, altering their activity.

Pathways Involved: The compound may influence biochemical pathways, such as signal transduction or metabolic pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Implications

- Solubility : The absence of ionic groups (e.g., hydrochloride in HBK17) may limit aqueous solubility compared to piperazine derivatives .

- Biological Relevance: Compounds with sulfanyl-heterocycles (e.g., 7f) often exhibit antimicrobial activity, whereas the target compound’s cyano group could favor enzyme inhibition via covalent binding .

Biological Activity

2-cyano-N-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)propanamide is an organic compound notable for its unique structure and potential biological activities. Its molecular formula is , with a molecular weight of approximately 308.38 g/mol. This compound typically appears as a white crystalline solid and is soluble in various organic solvents while exhibiting limited solubility in water.

Chemical Structure

The compound features:

- A cyano group (-C≡N)

- A dimethylphenyl moiety

- A methoxyphenyl group attached to a propanamide backbone

This structural configuration contributes to its biological activity and interaction with specific molecular targets.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the context of cancer research.

The biological activity of this compound may involve:

- Enzyme Interaction : It may bind to various enzymes or receptors, altering their activity and influencing biochemical pathways such as signal transduction or metabolic processes.

- Cytotoxicity : Preliminary studies suggest that it could exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation as an anticancer agent .

Case Studies and Research Findings

- Cytotoxic Activity : In vitro studies have shown that derivatives of similar compounds can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The presence of electron-withdrawing groups has been noted to enhance biological potency .

- Comparative Analysis : When compared to known chemotherapeutic agents like doxorubicin, some derivatives demonstrated superior cytotoxic effects with lower IC50 values (the concentration required to inhibit cell growth by 50%) against various cancer cell lines .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-cyano-N-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)propanamide, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound likely involves a multi-step approach, leveraging condensation reactions between substituted aniline derivatives and cyanoacetamide intermediates. For example:

- Step 1: Substitution reactions under alkaline conditions to introduce methoxy or methyl groups to phenyl rings, as seen in analogous propanamide syntheses .

- Step 2: Condensation of intermediates (e.g., N-(2,5-dimethylphenyl)aniline) with cyanoacetic acid derivatives using coupling agents like EDCl or DCC. Evidence from similar compounds suggests using mild acidic or neutral conditions to preserve the cyano group .

- Optimization: Reaction yields can be improved by controlling temperature (40–60°C) and using polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility .

Advanced: How do electronic effects of substituents (e.g., 2-methoxy, 2,5-dimethylphenyl) influence the compound’s reactivity in nucleophilic addition or enzyme inhibition?

Answer:

- Electron-Donating Groups (EDGs): The 2-methoxy group activates the phenyl ring via resonance, increasing electrophilicity at the carbonyl carbon, which may enhance nucleophilic attack in reactions like Michael additions .

- Steric Effects: The 2,5-dimethylphenyl group introduces steric hindrance, potentially reducing binding affinity to enzymes like kinases or oxidases. Computational studies (e.g., DFT calculations) can quantify these effects by analyzing frontier molecular orbitals .

- Experimental Validation: Compare reaction kinetics or inhibition constants (Ki) with analogs lacking substituents to isolate electronic vs. steric contributions .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR:

- IR Spectroscopy: Strong absorption at ~2200 cm<sup>-1</sup> (C≡N stretch) and ~1650 cm<sup>-1</sup> (amide C=O) .

- Mass Spectrometry: Molecular ion peak at m/z 336.4 (C20H19N2O2<sup>+</sup>) with fragmentation at the amide bond .

Advanced: What computational strategies are effective for predicting protein targets and validating binding modes?

Answer:

- Molecular Docking: Use software like AutoDock Vina to screen against kinase or GPCR libraries. For example, the compound’s cyano and methoxy groups may form hydrogen bonds with BTK or JAK2 catalytic sites, as seen in structurally related inhibitors .

- MD Simulations: Run 100-ns trajectories to assess binding stability (RMSD < 2 Å) and free energy calculations (MM-PBSA) to rank affinity .

- Validation: Compare with experimental IC50 values from kinase inhibition assays .

Basic: What are the stability profiles of this compound under varying storage conditions, and how should degradation be mitigated?

Answer:

- pH Stability: Degrades rapidly in alkaline conditions (pH > 9) due to hydrolysis of the cyano group. Stable in neutral or mildly acidic buffers (pH 4–7) .

- Thermal Stability: Decomposition observed above 80°C. Store at –20°C under inert atmosphere (N2 or Ar) .

- Light Sensitivity: Protect from UV exposure to prevent photooxidation of the methoxy group .

Advanced: How does stereoelectronic tuning of the propanamide backbone affect metabolic pathways involving cytochrome P450 enzymes?

Answer:

- Metabolic Sites: The 2-methoxy group is prone to demethylation via CYP3A4/2D6, while the cyano group may resist oxidation. Use LC-MS/MS to identify metabolites in hepatocyte assays .

- Computational Prediction: Tools like StarDrop or Schrödinger’s ADMET Predictor can simulate phase I/II metabolism, highlighting potential sulfation or glucuronidation sites .

- Experimental Correlation: Compare half-life (t1/2) in microsomal assays with structurally modified analogs to optimize metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.